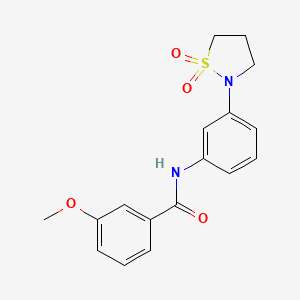

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide, also known as DB844, is a small molecule drug that has been studied for its potential use in treating parasitic infections. DB844 belongs to the class of compounds known as benzamides and has been shown to have promising activity against various parasitic organisms. In

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of thiazolidin-4-one derivatives, including compounds structurally related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide, for their antimicrobial properties. These derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens. Findings suggest that such compounds may offer valuable therapeutic options for treating microbial infections, particularly bacterial and fungal diseases (Desai, Rajpara, & Joshi, 2013; Patel & Dhameliya, 2010).

Molecular Interactions and Structure

Another aspect of scientific research involves understanding the molecular structure and interactions of related compounds. Studies have demonstrated the synthesis and characterization of similar molecules, focusing on their crystal structure and intermolecular interactions. These insights contribute to the broader knowledge of how such compounds can be manipulated for desired pharmaceutical properties (Karabulut et al., 2014).

Antiviral and Antioxidant Properties

Compounds structurally related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide have also been assessed for their antiviral activities against Enterovirus 71, demonstrating potential as lead compounds for the development of antiviral drugs. Additionally, the antioxidant capacity of N-arylbenzamides, including those with methoxy and hydroxy groups, has been evaluated, showing promising antioxidative potential (Ji et al., 2013; Perin et al., 2018).

Catalytic Annulations and Chemical Synthesis

Research has developed methodologies for catalytic annulations involving N-methoxybenzamide, producing 2-aryl quinazolin-4(3H)-one derivatives, which are of interest in organic synthesis and pharmaceutical development. These processes highlight the versatility and utility of compounds like N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide in facilitating chemical transformations (Xiong et al., 2018).

properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-16-8-2-5-13(11-16)17(20)18-14-6-3-7-15(12-14)19-9-4-10-24(19,21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWNTPKCGJCYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)

![Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate](/img/structure/B2766957.png)

![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)

![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766978.png)